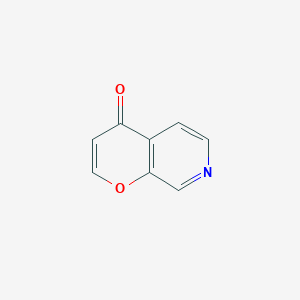
7-Azachromone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Azachromone is a derivative of chromone, a classical oxygen heterocycle . The introduction of a nitrogen atom into various positions of the chromone core provides promising drug candidates with improved ADMET profiles . Several 8-azachromones have been studied as anticancer, antiviral, and anti-inflammatory agents .
Synthesis Analysis
The synthesis of this compound involves the NaH-mediated condensation of isomeric 2(4)-acetyl-3-hydroxypyridines (obtained from isomeric 3-hydroxypyridine carboxylic acids) with ethyl formate . The synthetic utility of azachromones was demonstrated by the preparation of a series of 3,4-dihydro-2H-pyrano[3,2-b]pyridines and -[2,3-c]pyridines .Molecular Structure Analysis
The molecular structure of this compound is similar to that of chromone, but with a nitrogen atom introduced into the parent chromone . This results in no significant changes in lipophilicity and slightly higher basicity values .Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of this compound include NaH-mediated condensation, catalytic hydrogenation of the pyranone ring of azachromones, and Barton–McCombie deoxygenation .Physical And Chemical Properties Analysis
Physicochemical studies revealed that no significant changes in lipophilicity and slightly higher basicity values were observed upon introduction of the nitrogen atom into the parent chromone . Therefore, 5- and 7-azachromones can be used as direct analogs of this classical heterocyclic fragment .Wissenschaftliche Forschungsanwendungen
7-Azachromone has been used in a variety of scientific research applications. It has been used in the study of enzyme-substrate interactions, as a fluorescent probe for the detection of metal ions, and as a fluorescent label for the detection of biomolecules. Additionally, this compound has been used in the development of affinity-based assays and the study of protein-protein interactions.
Wirkmechanismus
7-Azachromone is a fluorescent probe that can be used to detect a variety of molecules, including metal ions and proteins. When exposed to light, the chromone moiety of this compound absorbs light, resulting in the emission of fluorescence. This fluorescence can be used to detect the presence of certain molecules in a sample.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to have antifungal and antibacterial properties, and it has been used to study the effects of certain drugs on the body. Additionally, this compound has been used as a fluorescent probe to detect the presence of metal ions in cells.
Vorteile Und Einschränkungen Für Laborexperimente
7-Azachromone has several advantages for laboratory experiments. It is a relatively simple compound to synthesize, and it is highly fluorescent, making it an ideal fluorescent probe for the detection of metal ions and proteins. Additionally, this compound has been used in the development of affinity-based assays, making it an ideal compound for studying enzyme-substrate interactions. However, this compound has some limitations for laboratory experiments. It is not very stable in aqueous solutions, and it can be toxic at high concentrations.
Zukünftige Richtungen
7-Azachromone has many potential future applications in scientific research. It could be used to develop more sensitive and specific assays for the detection of metal ions and proteins. Additionally, it could be used to study the effects of drugs on the body, and it could be used to study the effects of environmental pollutants on cells. Finally, it could be used to develop more efficient and cost-effective methods for synthesizing other compounds.
Synthesemethoden
The synthesis of 7-azachromone involves several steps. The initial step involves the reaction of 7-amino-4-methylcoumarin and sodium nitrite in aqueous solution to form this compound. This reaction is followed by a condensation reaction between this compound and a suitable amino acid, such as lysine, to form a chromone-amino acid conjugate. The final step involves the deprotection of the amino acid from the chromone-amino acid conjugate to yield this compound.
Eigenschaften
IUPAC Name |
pyrano[2,3-c]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-7-2-4-11-8-5-9-3-1-6(7)8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVAQHMUXYWRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
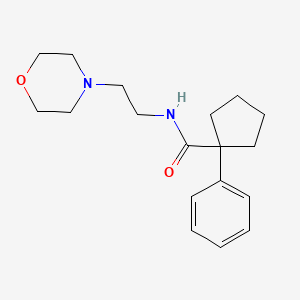
![N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2665705.png)
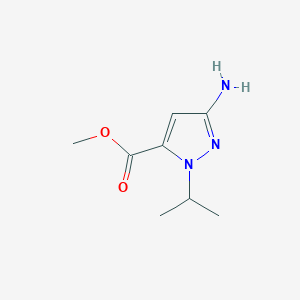
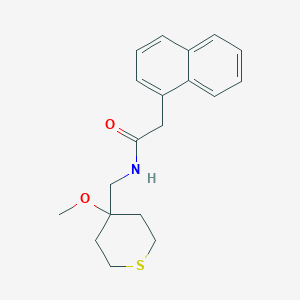
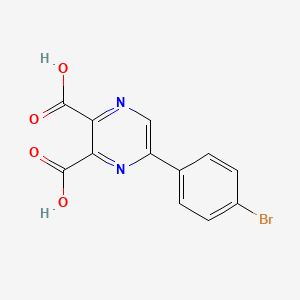
![2-[2-(4-fluorophenoxy)ethyl]-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2665709.png)
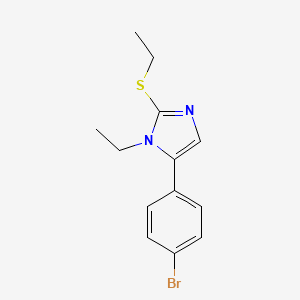
![N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2665711.png)
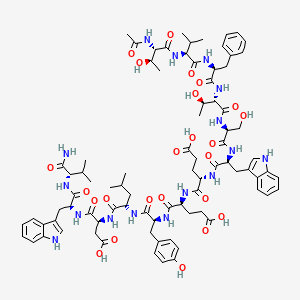
![Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2665715.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2665716.png)

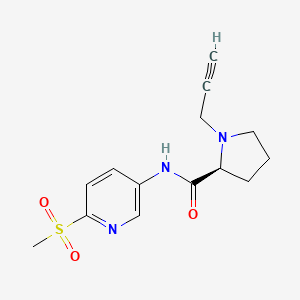
![6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-(3-methoxypropyl)-4(3H)-quinazolinimine](/img/structure/B2665721.png)
